Cas no 26327-69-5 (1-Pyrrolidineethanol, a-[[2-(2-methylphenoxy)phenoxy]methyl]-,hydrochloride (1:1))

1-Pyrrolidineethanol, a-[[2-(2-methylphenoxy)phenoxy]methyl]-,hydrochloride (1:1) structure
26327-69-5 structure
Product name:1-Pyrrolidineethanol, a-[[2-(2-methylphenoxy)phenoxy]methyl]-,hydrochloride (1:1)
CAS No:26327-69-5
MF:C20H26ClNO3
MW:363.878345012665
CID:263322
PubChem ID:213418

1-Pyrrolidineethanol, a-[[2-(2-methylphenoxy)phenoxy]methyl]-,hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidineethanol, a-[[2-(2-methylphenoxy)phenoxy]methyl]-,hydrochloride (1:1)
    • 1-[2-(2-methylphenoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol,hydrochloride
    • DTXSID50949192
    • 2-Propanol, 1-pyrrolidinyl-3-(o-(o-tolyloxy)phenoxy)-, hydrochloride
    • 1-[2-(2-Methylphenoxy)phenoxy]-3-(pyrrolidin-1-yl)propan-2-ol--hydrogen chloride (1/1)
    • o-(3-Pyrrolidinyl-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride
    • 26327-69-5
    • Ether, o-(3-pyrrolidinyl-2-hydroxypropoxy)phenyl o-tolyl, hydrochloride
    • Inchi: InChI=1S/C20H25NO3.ClH/c1-16-8-2-3-9-18(16)24-20-11-5-4-10-19(20)23-15-17(22)14-21-12-6-7-13-21;/h2-5,8-11,17,22H,6-7,12-15H2,1H3;1H
    • InChI Key: JHLPZHLDLULVAT-UHFFFAOYSA-N
    • SMILES: Cl.OC(CN1CCCC1)COC1=CC=CC=C1OC1=CC=CC=C1C

Computed Properties

  • Exact Mass: 363.16028
  • Monoisotopic Mass: 363.16
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 359
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9Ų

Experimental Properties

  • Boiling Point: 488.1°Cat760mmHg
  • Flash Point: 249°C
  • PSA: 41.93

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